7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
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Overview
Description
7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrimidine ring through a cyclization reaction.
- Introduction of the oxazine ring via a condensation reaction.
- Functionalization of the compound with the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one: Unique due to its specific functional groups and ring structure.
Other pyrimidine-oxazine compounds: Share similar core structures but differ in functional groups and substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrimidine ring fused with an oxazine ring and the presence of a methylsulfonyl group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H21N3O6S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-methylsulfonyl-1-[(2R)-1-(oxan-2-yloxy)propan-2-yl]-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C15H21N3O6S/c1-10(8-23-12-5-3-4-6-22-12)18-13-11(9-24-15(18)19)7-16-14(17-13)25(2,20)21/h7,10,12H,3-6,8-9H2,1-2H3/t10-,12?/m1/s1 |
InChI Key |
FBFJJULARUOJDA-RWANSRKNSA-N |
Isomeric SMILES |
C[C@H](COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)S(=O)(=O)C |
Canonical SMILES |
CC(COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)S(=O)(=O)C |
Origin of Product |
United States |
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